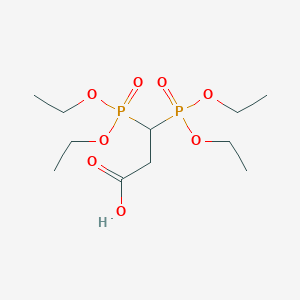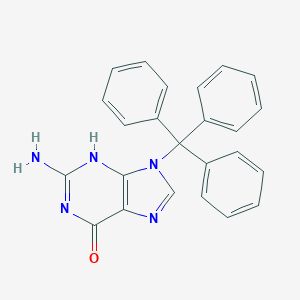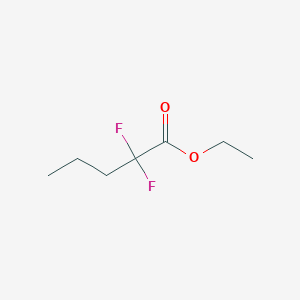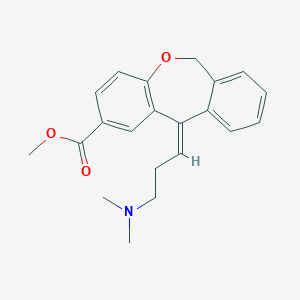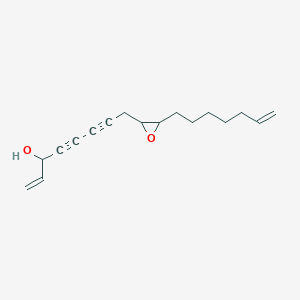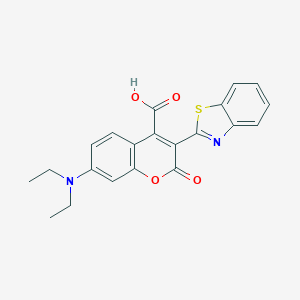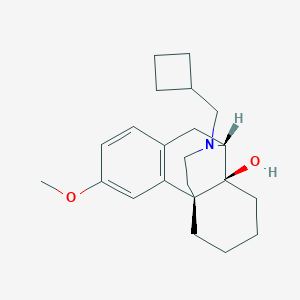
(-)-3-Methoxy Butorphanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3-Methoxy Butorphanol is a complex organic compound with a unique tetracyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure, featuring a cyclobutylmethyl group and a methoxy substituent, makes it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Methoxy Butorphanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and intramolecular cyclizations.
Introduction of the cyclobutylmethyl group: This step may involve alkylation reactions using cyclobutylmethyl halides under basic conditions.
Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions using methanol or methoxide ions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(-)-3-Methoxy Butorphanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, potentially altering the compound’s structure.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Methanol or methoxide ions for methoxylation; halides or amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons.
Scientific Research Applications
(-)-3-Methoxy Butorphanol has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists, who study its reactivity and develop new synthetic methods.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer or neurological disorders.
Industry: Its properties could be exploited in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism by which (-)-3-Methoxy Butorphanol exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering signaling pathways that lead to biological effects.
Enzyme inhibition: It may inhibit the activity of enzymes involved in critical cellular processes, thereby modulating biochemical pathways.
DNA interaction: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(1S,9R,10S)-17-(Cyclopropylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol: Similar structure but with a cyclopropylmethyl group instead of cyclobutylmethyl.
(1S,9R,10S)-17-(Cyclopentylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol: Similar structure but with a cyclopentylmethyl group.
Uniqueness
The uniqueness of (-)-3-Methoxy Butorphanol lies in its specific combination of functional groups and its tetracyclic core, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1S,9R,10S)-17-(cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-25-18-8-7-17-13-20-22(24)10-3-2-9-21(22,19(17)14-18)11-12-23(20)15-16-5-4-6-16/h7-8,14,16,20,24H,2-6,9-13,15H2,1H3/t20-,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVODKGBEXBXFW-BHIFYINESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3C4(C2(CCCC4)CCN3CC5CCC5)O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@@H]3[C@]4([C@@]2(CCCC4)CCN3CC5CCC5)O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
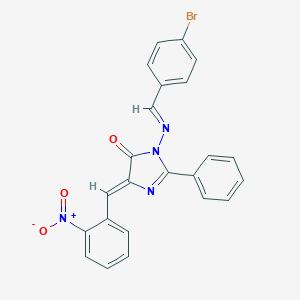

![Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI)](/img/structure/B141639.png)
